molecular formula C15H28N2O3 B2434805 tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate CAS No. 1909348-40-8

tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate

Cat. No.: B2434805
CAS No.: 1909348-40-8
M. Wt: 284.4
InChI Key: AAXRPFMXELQDEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals .

Medicine: It is used in the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is unique due to its specific structure, which includes both a piperidine and an oxane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile scaffold in scientific research .

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRPFMXELQDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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